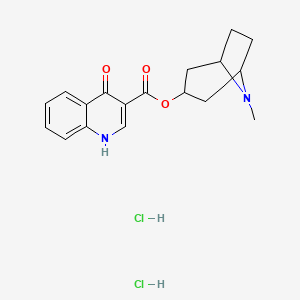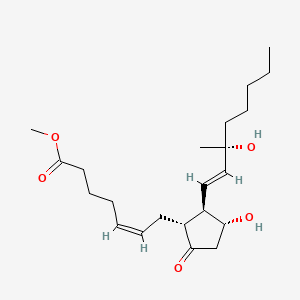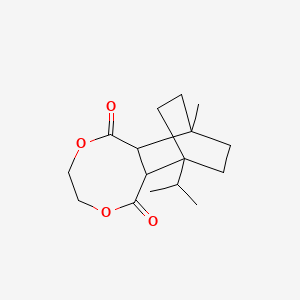
7,10-Ethano-2,5-benzodioxocin-1,6-dione, octahydro-7-methyl-10-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,10-Ethano-2,5-benzodioxocin-1,6-dione, octahydro-7-methyl-10-(1-methylethyl)-: is an organic compound known for its unique structure and properties. It is a crystalline powder that is either colorless or slightly yellow and has a distinct odor. This compound is soluble in ethanol, ether, and chloroform, but only slightly soluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 7,10-Ethano-2,5-benzodioxocin-1,6-dione, octahydro-7-methyl-10-(1-methylethyl)- can be achieved through chemical synthesis and microbial methods. The chemical synthesis involves oxidation and rearrangement reactions starting from 2-methyl-1,4-naphthoquinone .
Industrial Production Methods: In industrial settings, the compound is primarily synthesized using chemical methods due to their efficiency and scalability. The process typically involves controlled oxidation and rearrangement reactions under specific conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which are essential in its synthesis.
Reduction: It can also be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction can produce various hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a precursor for synthesizing vitamin K and other related compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: In biology and medicine, the compound is studied for its potential therapeutic properties. It is a precursor in the synthesis of vitamin K, which is essential for blood clotting and bone health .
Industry: Industrially, the compound is used in the production of various chemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes .
Wirkmechanismus
The mechanism of action of 7,10-Ethano-2,5-benzodioxocin-1,6-dione, octahydro-7-methyl-10-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. As a precursor to vitamin K, it plays a crucial role in the carboxylation of glutamic acid residues in proteins, which is essential for blood clotting. The compound’s structure allows it to participate in various biochemical reactions, making it a versatile molecule in biological systems .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1,4-naphthoquinone: A precursor in the synthesis of the compound.
Vitamin K1 (Phylloquinone): A related compound with similar biological functions.
Vitamin K2 (Menaquinone): Another related compound with similar properties.
Uniqueness: What sets 7,10-Ethano-2,5-benzodioxocin-1,6-dione, octahydro-7-methyl-10-(1-methylethyl)- apart is its unique structure, which allows it to participate in a wide range of chemical reactions. Its role as a precursor to vitamin K highlights its importance in both synthetic and biological contexts .
Eigenschaften
CAS-Nummer |
71130-13-7 |
|---|---|
Molekularformel |
C16H24O4 |
Molekulargewicht |
280.36 g/mol |
IUPAC-Name |
1-methyl-10-propan-2-yl-4,7-dioxatricyclo[8.2.2.02,9]tetradecane-3,8-dione |
InChI |
InChI=1S/C16H24O4/c1-10(2)16-6-4-15(3,5-7-16)11-12(16)14(18)20-9-8-19-13(11)17/h10-12H,4-9H2,1-3H3 |
InChI-Schlüssel |
YGYYNOXSKZRUPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C12CCC(CC1)(C3C2C(=O)OCCOC3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


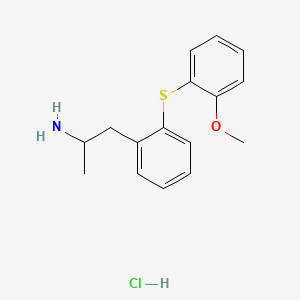
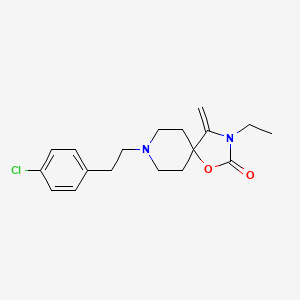


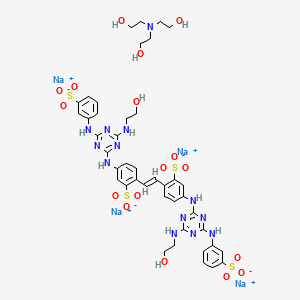
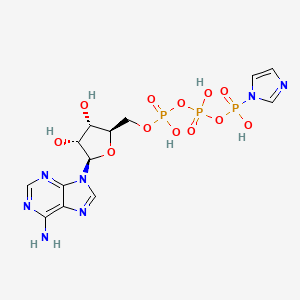
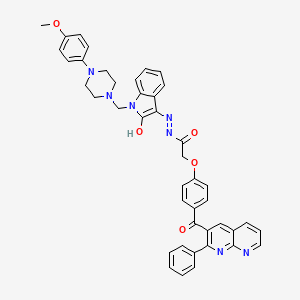
![(E)-but-2-enedioic acid;4-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine](/img/structure/B12747954.png)




